Cas no 88710-07-0 (1H-Tetrazole-1-acetamide, N-ethoxy-2,5-dihydro-5-thioxo-)

1H-Tetrazole-1-acetamide, N-ethoxy-2,5-dihydro-5-thioxo- structure
88710-07-0 structure
Product name:1H-Tetrazole-1-acetamide, N-ethoxy-2,5-dihydro-5-thioxo-
CAS No:88710-07-0
MF:C5H9N5O2S
MW:203.222258329391
CID:623693
PubChem ID:71319735

1H-Tetrazole-1-acetamide, N-ethoxy-2,5-dihydro-5-thioxo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole-1-acetamide, N-ethoxy-2,5-dihydro-5-thioxo-
    • N-ethoxy-2-(5-sulfanylidene-2H-tetrazol-1-yl)acetamide
    • DTXSID30749733
    • 88710-07-0
    • N-Ethoxy-2-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetamide
    • Inchi: InChI=1S/C5H9N5O2S/c1-2-12-7-4(11)3-10-5(13)6-8-9-10/h2-3H2,1H3,(H,7,11)(H,6,9,13)
    • InChI Key: VUJPKPNJWYVAPU-UHFFFAOYSA-N
    • SMILES: CCONC(=O)CN1C(=S)N=NN1

Computed Properties

  • Exact Mass: 203.04769572g/mol
  • Monoisotopic Mass: 203.04769572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 1

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